Samarium (II) iodide

Description

Historical Development and Discovery of Samarium (II) Iodide (SmI2)

This compound (SmI2), a compound that has become an indispensable tool in modern synthetic chemistry, was first reported by Matignon in 1906. rsc.org However, its profound utility in organic synthesis remained largely unrecognized for over seven decades. The turning point came in 1977 when Henri B. Kagan and his coworkers introduced it as a mild and selective single-electron reducing agent. rsc.orgnih.gov This introduction, often referred to as the birth of "Kagan's reagent," marked a paradigm shift in the application of lanthanide-based reagents in organic chemistry. rsc.orgacs.orgresearchgate.net The initial publications by Kagan's group in 1977 and a subsequent full paper in 1980 detailed the preparation of SmI2 and its use in a variety of transformations, including Barbier reactions and the selective reduction of aldehydes. chemistry-chemists.com These seminal works laid the foundation for the extensive exploration of SmI2's synthetic potential in the following decades. researchgate.net

Significance of Lanthanide-Based Reducing Agents in Organic and Inorganic Chemistry

The lanthanide series of elements, characterized by the filling of the 4f orbitals, exhibit unique chemical properties that make them valuable in catalysis and synthesis. unacademy.comwikipedia.org Their ability to exist in multiple oxidation states, most commonly +3, but also +2 and +4 for certain elements, is central to their function as reducing or oxidizing agents. byjus.com Europium (Eu) and Ytterbium (Yb) are notable for forming stable +2 ions, which act as potent reducing agents. unacademy.combyjus.com Samarium, with a Sm³⁺/Sm²⁺ reduction potential of -1.55 V, also forms a stable +2 iodide salt, SmI2, which is a powerful single-electron reductant. chemistry-chemists.com

The significance of lanthanide-based reducing agents like SmI2 lies in their unique reactivity, which often complements traditional reducing agents. acs.org They offer a combination of high reducing power and remarkable chemoselectivity, allowing for transformations that are difficult to achieve with other reagents. mdpi.com The strong oxophilicity of lanthanides, meaning their high affinity for oxygen, plays a crucial role in many of their mediated reactions, often leading to high levels of stereocontrol through chelation. rsc.org Furthermore, the reactivity of lanthanide reagents can be finely tuned by the addition of co-solvents and additives, providing a high degree of control over reaction outcomes. rsc.org

Overview of the Unique Reactivity Profile of this compound

This compound is a powerful and versatile single-electron transfer (SET) reagent. acs.org Its reactivity stems from the favorable oxidation of Sm(II) to the more stable Sm(III) oxidation state. mdpi.com This process facilitates the reduction of a wide array of functional groups, including alkyl and aryl halides, carbonyls, esters, amides, and nitro compounds. rsc.orgwikipedia.org A key feature of SmI2 is its remarkable chemoselectivity. For instance, it can selectively reduce sulfones and sulfoxides to the corresponding sulfide (B99878) in the presence of various carbonyl functionalities. wikipedia.org

The reactivity of SmI2 can be significantly modulated by the choice of solvent and the use of additives. rsc.org While typically used in tetrahydrofuran (B95107) (THF), where it has a maximum solubility of about 0.1 M, its reducing power can be dramatically enhanced by the addition of co-solvents like hexamethylphosphoramide (B148902) (HMPA). wikipedia.orgdrew.edu The use of HMPA increases the reduction potential of SmI2, allowing for the reduction of substrates that are otherwise unreactive. nih.gov More recently, tripyrrolidinophosphoric acid triamide (TPPA) has been identified as a less toxic alternative to HMPA. acs.org The addition of proton sources, such as water or alcohols, can also influence the reaction pathway, often leading to different products. mdpi.comdrew.edu This tunable reactivity allows for a broad spectrum of transformations, from simple functional group reductions to complex cascade reactions for the construction of intricate molecular architectures. rsc.org

Scope and Impact of this compound in Modern Synthetic Methodologies

Since its popularization by Kagan, SmI2 has become a cornerstone of modern organic synthesis, impacting a vast range of synthetic methodologies. acs.orgnih.gov Its applications span from the reduction of various functional groups to the formation of carbon-carbon bonds, a fundamental process in the construction of complex organic molecules. rsc.orgnih.gov SmI2-mediated reactions have proven particularly valuable in the total synthesis of natural products, where its mild conditions and high selectivity are often crucial for success. rsc.orgresearchgate.netrsc.org

Key transformations enabled by SmI2 include:

Barbier and Grignard-type reactions: The intermolecular and intramolecular coupling of alkyl halides with carbonyl compounds. nih.gov

Pinacol (B44631) couplings: The reductive dimerization of aldehydes or ketones to form 1,2-diols. drew.edu

Ketyl-olefin cyclizations: The intramolecular coupling of a ketyl radical (formed from the reduction of a ketone or aldehyde) with an alkene, leading to the formation of cyclic alcohols. acs.org This has been extensively used for constructing five- and six-membered rings with high stereocontrol. acs.org

Reformatsky reactions: The reaction of an α-halo ester with a carbonyl compound. drew.edu

Radical cyclizations: The generation of radical intermediates from halides or other functional groups, which then undergo cyclization. nih.gov

The ability of SmI2 to promote both radical and ionic reaction pathways, often in a single pot, has enabled the development of elegant and efficient cascade reactions for the synthesis of complex polycyclic systems. rsc.org Its impact is evident in the numerous total syntheses where SmI2 has been employed in key bond-forming steps, demonstrating its power and versatility in tackling challenging synthetic problems. rsc.orgresearchgate.netrsc.org

Evolution of Research Trends in this compound Mediated Reactions

The research landscape of SmI2 chemistry has continuously evolved since its inception. Early studies focused on establishing the fundamental reactivity of SmI2 with various functional groups and developing new synthetic transformations. researchgate.netchemistry-chemists.com A significant milestone was the discovery of the dramatic rate acceleration and enhanced reactivity afforded by the use of HMPA as an additive. gu.se

In recent years, research has shifted towards several key areas:

Mechanistic Understanding: There is a growing emphasis on elucidating the detailed mechanisms of SmI2-mediated reactions. acs.org This includes understanding the role of additives, the nature of the reactive intermediates (radical vs. anionic), and the factors controlling stereoselectivity. acs.org Recent studies have highlighted the importance of proton-coupled electron transfer (PCET) in certain reductions. researchgate.net

Development of New Reagent Systems: Efforts are ongoing to develop more powerful and selective SmI2-based reagent systems. This includes the exploration of new additives and ligands to fine-tune the reactivity of Sm(II). acs.org The use of SmI2 in combination with water or amines has been shown to be a highly effective system for the reduction of challenging functional groups like esters and amides. acs.org

Catalytic Applications: While SmI2 is typically used in stoichiometric amounts, there is increasing interest in developing catalytic versions of SmI2-mediated reactions. acs.orgdiva-portal.org This involves the in situ regeneration of the active Sm(II) species, which would enhance the sustainability and practicality of these transformations. diva-portal.org

Asymmetric Synthesis: A significant frontier is the development of enantioselective reactions using SmI2. mdpi.com This involves the use of chiral ligands or auxiliaries to control the stereochemical outcome of the reaction, providing access to enantiomerically enriched products. mdpi.com

Applications in Complex Molecule Synthesis: The application of SmI2 in the total synthesis of complex natural products continues to be a major driver of research, showcasing the reagent's power and stimulating the development of new synthetic strategies. rsc.orgresearchgate.netrsc.org

The ongoing research in these areas promises to further expand the synthetic utility of this compound, solidifying its position as a premier reagent in the synthetic chemist's toolkit.

Data Tables

Table 1: Key Historical Milestones in this compound Chemistry

| Year | Milestone | Key Contributor(s) | Significance |

| 1906 | First synthesis of this compound | Matignon | Initial report of the compound's existence. rsc.org |

| 1977 | Introduction of SmI2 as a useful reagent in organic synthesis | Henri B. Kagan | "Kagan's reagent" is established, demonstrating its utility in Barbier reactions and selective reductions. rsc.orgnih.gov |

| 1980 | Publication of a full paper detailing the preparation and use of SmI2 | Henri B. Kagan, P. Girard, J.-L. Namy | Expanded on the initial findings, providing a more comprehensive understanding of its synthetic potential. chemistry-chemists.com |

| 1986 | First report of intramolecular SmI2-mediated Barbier reaction | Molander and colleagues | Opened up new avenues for the construction of cyclic molecules. nih.gov |

| 1987 | First examples of SmI2-mediated intramolecular ketyl-alkene cross-couplings | Molander | Established a powerful method for the synthesis of carbocyclic frameworks. acs.org |

| 2000s-Present | Focus on mechanistic studies, catalytic applications, and asymmetric synthesis | Various research groups | Deeper understanding of reactivity, development of more sustainable methods, and access to chiral molecules. mdpi.comacs.orgdiva-portal.org |

Table 2: Common Functional Group Transformations Mediated by this compound

| Functional Group | Product | Additives/Conditions | Notes |

| Aldehydes/Ketones | Alcohols | THF | Can be selectively reduced in the presence of other functional groups. wikipedia.org |

| α-Halo Ketones | Ketones | THF | Reductive dehalogenation. wikipedia.org |

| Esters | Alcohols | SmI2/H2O/amine | Reduction of typically unreactive esters. acs.org |

| Carboxylic Acids | Alcohols | SmI2/H2O/amine | Reduction under mild conditions. acs.org |

| Amides | Alcohols | SmI2/H2O/amine | Selective reduction to alcohols. mdpi.com |

| Alkyl/Aryl Halides | Alkanes/Arenes | THF | Reductive dehalogenation. rsc.org |

| Sulfoxides/Sulfones | Sulfides | THF | Highly chemoselective reduction. wikipedia.org |

| Nitro Compounds | Amines | SmI2/amine/H2O | Efficient reduction to primary amines. gu.se |

Structure

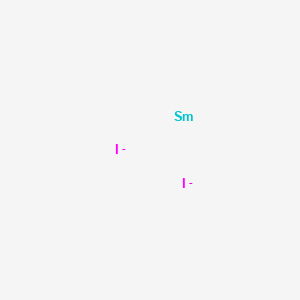

2D Structure

Properties

Molecular Formula |

I2Sm-2 |

|---|---|

Molecular Weight |

404.2 g/mol |

IUPAC Name |

samarium;diiodide |

InChI |

InChI=1S/2HI.Sm/h2*1H;/p-2 |

InChI Key |

IXYRYFKRXLLFRG-UHFFFAOYSA-L |

Canonical SMILES |

[I-].[I-].[Sm] |

Origin of Product |

United States |

Synthesis and Preparation of Samarium Ii Iodide

Traditional Synthetic Pathways for Samarium (II) Iodide Production

The conventional methods for synthesizing this compound typically involve the direct reaction of samarium metal with an iodine source or the reduction of a samarium (III) species. These preparations are most often conducted in tetrahydrofuran (B95107) (THF), where SmI₂ forms a characteristic dark blue or green solution. wikipedia.orgbasicmedicalkey.com

Synthesis from Samarium Metal and Diiodomethane (B129776)/Iodine

One of the most common and straightforward methods for preparing this compound involves the direct oxidation of samarium metal. wikipedia.orgresearchgate.net This can be achieved using either diiodomethane (CH₂I₂) or elemental iodine (I₂).

The reaction with diiodomethane or the similar 1,2-diiodoethane (B146647) is a widely adopted procedure. wikipedia.orgdrew.edu In this process, samarium powder is treated with diiodomethane or 1,2-diiodoethane in THF. The reaction proceeds to form this compound, and in the case of 1,2-diiodoethane, ethene gas is evolved as a byproduct. drew.edu This method, often referred to as Kagan's method, is reliable and produces SmI₂ in nearly quantitative yields. wikipedia.orgdrew.edu

Alternatively, a more atom-efficient method introduced by Imamoto utilizes elemental iodine. drew.edursc.org In this approach, samarium metal reacts directly with iodine in THF. basicmedicalkey.compageplace.de While early procedures involved refluxing the mixture, it has been demonstrated that the reaction proceeds effectively at room temperature. nih.govbasicmedicalkey.com This pathway is often preferred as it avoids the generation of gaseous byproducts. drew.edu

| Reagent | Solvent | Conditions | Product | Byproduct | Reference |

| Samarium metal, 1,2-diiodoethane | THF | Room Temperature | SmI₂ | Ethene | drew.edu |

| Samarium metal, Iodine | THF | Room Temperature or Reflux | SmI₂ | None | basicmedicalkey.comdrew.edu |

Preparation from Samarium (III) Salts (e.g., SmI₃) via Reduction

This compound can also be prepared through the reduction of samarium (III) iodide (SmI₃). Solid, solvent-free SmI₂ can be obtained by the high-temperature decomposition of SmI₃. wikipedia.org In solution, the synthesis of SmI₂ from samarium metal and iodine is understood to proceed through the initial formation of SmI₃, which is then subsequently reduced by excess samarium metal to yield SmI₂. pageplace.deprinceton.edu This is represented by the following two-step process in THF: princeton.edu

2 Sm + 3 I₂ → 2 SmI₃

2 SmI₃ + Sm → 3 SmI₂

This pathway underscores the importance of using a sufficient amount of samarium metal to ensure the complete reduction to the desired samarium (II) state. pageplace.de

Use of Mercury (II) Iodide as an Oxidant

Sm + HgI₂ → SmI₂ + Hg oup.com

Research has shown that the quality of the samarium metal and the reaction time are crucial factors in this synthesis. oup.com Initial observations of this reaction sometimes yielded SmI₃, which was later attributed to the use of poor-quality samarium metal or insufficient reaction times. oup.com With good quality samarium and adequate refluxing time, good yields of SmI₂(thf)₂ can be achieved. oup.com

Modern and Optimized Synthetic Methodologies

In recent years, efforts have been made to develop more efficient, rapid, and sustainable methods for the synthesis of this compound. These modern approaches focus on direct reduction and electrochemical techniques.

Direct Reductive Synthesis Approaches

To accelerate the preparation of SmI₂, various physical methods have been applied to the traditional chemical reactions. The use of ultrasound (sonication) has been shown to significantly reduce the reaction time. pageplace.deprinceton.edu By sonicating a mixture of samarium metal and an oxidant like iodoform, diiodomethane, 1,2-diiodoethane, or iodine in THF, a solution of SmI₂ can be prepared in as little as five minutes at room temperature. pageplace.de

Microwave irradiation is another technique that has been successfully employed to expedite the synthesis. pageplace.de Heating a mixture of samarium metal and an oxidant under microwave conditions can also produce SmI₂ rapidly, with reaction times comparable to those achieved with sonication. pageplace.de

| Method | Oxidant | Solvent | Time | Reference |

| Sonication | CHI₃, CH₂I₂, I₂CH₂CH₂I, I₂ | THF | 5 min | pageplace.deprinceton.edu |

| Microwave | CHI₃, CH₂I₂, I₂CH₂CH₂I, I₂ | THF | 5 min | pageplace.de |

Electrochemical Synthesis of this compound

Electrochemical methods offer a sustainable and controllable route for the generation of samarium (II) species. The electrochemical synthesis of this compound can be achieved by the direct oxidation of a samarium anode in the presence of an iodide source. thieme-connect.com This method allows for the in-situ generation of SmI₂ for use in various chemical transformations, such as pinacol (B44631) couplings. thieme-connect.com

Furthermore, the electrochemical reduction of samarium (III) precursors to generate Sm(II) has been investigated. thieme-connect.comresearchgate.net This approach aims to create catalytic systems where the active Sm(II) species is regenerated electrochemically, reducing the need for stoichiometric amounts of the samarium reagent. thieme-connect.comresearchgate.net Studies have explored the influence of different supporting electrolytes, electrode materials, and samarium precursors on the efficiency of the Sm(III) to Sm(II) reduction. researchgate.net This area of research is pivotal for developing more sustainable and large-scale applications of this compound chemistry. researchgate.net

Solid-State and Solvent-Free Preparative Methods

While SmI2 is most commonly prepared and used as a solution in tetrahydrofuran (THF), solvent-free methods offer advantages in terms of storage, transport, and flexibility in subsequent solvent choice.

One established method for generating solid, solvent-free SmI2 involves the high-temperature decomposition of samarium (III) iodide (SmI3). wikipedia.org This process yields the solid green SmI2, which can be stored and used as needed.

More recently, mechanochemistry has emerged as a rapid and efficient solvent-free route to lanthanoid iodides, including SmI2. researchgate.net This technique uses mechanical force, typically through ball milling, to induce chemical reactions between solid reactants. The synthesis involves milling samarium metal with iodine, providing a direct, high-yielding, and environmentally benign alternative to solution-based methods.

| Method | Description | Key Features | Reference |

|---|---|---|---|

| High-Temperature Decomposition | Thermal decomposition of solid Samarium (III) iodide (SmI3) to yield this compound. | - Yields solid, solvent-free product.

| wikipedia.org |

| Mechanochemical Synthesis | Direct milling of samarium metal and solid iodine in a ball mill. | - Solvent-free (green).

| researchgate.net |

Purification and Handling Techniques for Anhydrous this compound

The utility of SmI2 is highly dependent on its proper preparation and handling, as it is sensitive to oxidation and moisture. samaterials.com When prepared in solution from samarium metal and diiodoethane or diiodomethane, it is often used without further purification. wikipedia.org However, for applications requiring the anhydrous solid, the solvent can be removed under vacuum to yield a SmI2(THF)n powder. researchgate.net

Systematic studies have revealed that while factors like minor water, oxygen, or peroxide content in the THF solvent have little impact on the synthesis, the quality of the samarium metal is paramount. acs.org Low-quality or oxidized metal is a primary cause of failed preparations. acs.org

Key Handling and Purification Procedures:

Activation of Samarium Metal: If the samarium metal has been exposed to air, an oxidized outer layer can form. This can be removed by grinding the metal with a mortar and pestle to expose a clean, reactive surface. jove.com A straightforward method for activating "inactive" samarium metal has also been reported, enhancing the reliability of SmI2 preparation. acs.org

Inert Atmosphere: All manipulations should be carried out under an inert atmosphere. Argon is preferred over nitrogen, as nitrogen has been shown to interact with the metal. jove.com A positive pressure of argon is typically maintained using an argon-filled balloon. nih.gov

Solvent and Reagent Purity: While the preparation is robust, using dry, degassed THF is standard practice. jove.comnih.gov Iodine crystals may be resublimed to ensure purity. jove.com

Storage: Commercially available SmI2 solutions are often stabilized with samarium chips. For laboratory-prepared solutions, the presence of excess samarium metal helps maintain the concentration of SmI2. researchgate.netjove.com Anhydrous SmI2 is moisture-sensitive and should be handled under inert conditions. samaterials.com Solutions are typically stored under argon at refrigerated temperatures (2-8°C), and single-use Sure/Seal™ bottles are recommended to prevent degradation from repeated punctures.

In-Situ Generation and Regeneration of this compound for Reaction Cycles

For most synthetic applications, SmI2 is generated and utilized in situ. researchgate.net A significant drawback of many SmI2-mediated reactions is the need for superstoichiometric amounts of the reagent, which raises concerns about cost and waste. acs.orgapexmolecular.comresearchgate.net To address this, substantial research has focused on developing catalytic systems where Sm(II) is regenerated from the Sm(III) species formed after electron transfer.

Regeneration Strategies:

Metal Co-reductants: A common approach involves using a superstoichiometric amount of a metal co-reductant to reduce the Sm(III) salt back to the active Sm(II) state. Metals such as magnesium, zinc amalgam, and mischmetal have been successfully employed for this purpose. acs.orgapexmolecular.com For instance, magnesium metal can reduce trivalent samarium salts like SmI3 in THF to regenerate SmI2 for catalytic pinacol couplings. acs.orgacs.org

Radical-Relay Approach: More recently, elegant catalytic strategies have been developed that negate the need for metal co-reductants. The Procter group has pioneered a "radical-relay" mechanism where a carefully designed substrate allows for an intramolecular back electron transfer from a product-like radical to the Sm(III) center, thus regenerating the Sm(II) catalyst. apexmolecular.comresearchgate.net This has enabled challenging intermolecular couplings with SmI2 loadings as low as 5-15 mol%. apexmolecular.comresearchgate.netrsc.org

Photochemical Regeneration: Photodriven methods represent a modern frontier for SmI2 regeneration. These approaches use light to drive the reduction of Sm(III) back to Sm(II). This has been achieved using a direct photoreductant like a Hantzsch ester or through an iridium-based photoredox catalytic cycle. acs.org This strategy is particularly valuable as it avoids the production of metal salt byproducts (e.g., Mg2+ salts) that can interfere with sensitive reactions. acs.org

| Regeneration Method | Principle | Example Co-reductant/System | Advantages/Disadvantages | Reference |

|---|---|---|---|---|

| Metal Co-reductant | Stoichiometric reduction of Sm(III) to Sm(II) by a more electropositive metal. | Magnesium, Zinc, Mischmetal | + Established and effective.

| acs.org, apexmolecular.com |

| Radical Relay | Intramolecular electron transfer within a substrate-catalyst complex regenerates Sm(II). | Cyclopropyl (B3062369) ketones | + Avoids external co-reductants.

| apexmolecular.com, researchgate.net |

| Photochemical | Light-driven reduction of Sm(III) to Sm(II). | Hantzsch ester, Ir-photocatalyst | + Mild conditions, no metal byproducts.

| acs.org |

Considerations for Green Chemistry Principles in this compound Synthesis

The synthesis and application of SmI2 can be evaluated through the lens of green chemistry, with significant progress being made to improve its environmental footprint.

Atom Economy and Waste Reduction: The most significant green advancement is the shift from stoichiometric to catalytic use of SmI2. Catalytic cycles based on metal co-reductants or, more ideally, radical-relay and photochemical regeneration, drastically reduce the amount of samarium waste, addressing both cost and environmental concerns. acs.orgapexmolecular.comresearchgate.net

Solvent-Free Synthesis: The development of mechanochemical, solvent-free synthesis provides a fundamentally greener path to solid SmI2, eliminating the need for volatile organic solvents like THF during preparation. researchgate.net

Choice of Solvents: The commercial availability of solvent-free SmI2 salts empowers chemists to choose reaction solvents based on green criteria, rather than being restricted to the THF in which it is traditionally prepared. gu.se

Energy and Resource Efficiency: Research showing that SmI2 preparation is tolerant to minor impurities in THF and does not strictly require specialized equipment like gloveboxes or Schlenk lines makes the process more accessible and less resource-intensive. acs.org

Recyclability: In the context of asymmetric catalysis, the ease of preparation and recyclability of chiral ligands used in conjunction with SmI2 are important considerations for developing sustainable synthetic methods. rsc.orgresearchgate.net

Fundamental Chemical Reactivity and Mechanistic Principles of Samarium Ii Iodide

Single-Electron Transfer (SET) Mechanism in Samarium (II) Iodide Mediated Reactions

The core of SmI₂'s reactivity lies in its capacity to act as a one-electron donor. organicreactions.orgwikipedia.org This single-electron transfer to an organic substrate initiates a cascade of events, typically involving radical or anionic intermediates, that ultimately lead to the final product. rsc.orgresearchgate.net The specific pathway, whether it involves one or two electron transfers, can often be controlled by the reaction conditions. acs.org

The standard reduction potential of the Sm³⁺/Sm²⁺ couple in water is -1.55 V versus the standard hydrogen electrode (SHE). organicreactions.orgresearchgate.net However, the effective reduction potential of SmI₂ is highly dependent on the solvent and the presence of additives. organicreactions.orgrsc.orgresearchgate.net For instance, in tetrahydrofuran (B95107) (THF), the reduction potential is approximately -1.41 V vs ferrocene (B1249389) (Fc). gu.se The addition of certain additives can significantly enhance the reducing power of SmI₂. rsc.org

The thermodynamic driving force for a reaction mediated by SmI₂ is related to the difference between its reduction potential and that of the substrate being reduced. The more positive the reduction potential of the substrate, the more favorable the electron transfer from SmI₂. Additives play a crucial role in modulating this driving force.

Table 1: Standard and Effective Reduction Potentials of SmI₂ and Related Systems

| Reductant System | Reduction Potential (V vs. SCE) | Solvent | Reference |

|---|---|---|---|

| SmI₂ | -1.55 (thermodynamic, in water) | Water | researchgate.net |

| SmI₂ | -1.41 (vs Fc) | THF | gu.se |

| SmI₂-HMPA | -2.05 | THF | libretexts.org |

| SmI₂(H₂O)n (n=60) | -1.0 ± 0.1 | THF/DME | acs.org |

| SmI₂(H₂O)n (n=500) | -1.3 ± 0.1 | THF/DME | acs.org |

| SmBr₂ | -1.55 ± 0.07 | THF | acs.org |

| SmCl₂ | -1.78 ± 0.10 | THF | acs.org |

| SmBr₂-HMPA | -2.03 ± 0.01 | THF | acs.org |

This table is interactive. Click on the headers to sort.

The initial step in many SmI₂-mediated reactions is the transfer of a single electron from SmI₂ to the substrate, forming a radical anion intermediate. researchgate.netlibretexts.org The fate of this transient species is varied and dictates the final product. For example, in the reduction of carbonyl compounds, a ketyl radical anion is formed. acs.orglibretexts.org

This radical anion can undergo several subsequent reactions:

Dimerization: In the absence of a proton source, two ketyl radicals can dimerize to form a pinacol (B44631), resulting in a 1,2-diol after workup. wikipedia.orglibretexts.org

Further Reduction: The radical anion can accept a second electron from another molecule of SmI₂ to form a dianion, which can then be protonated to yield an alcohol. wikipedia.org

Protonation: In the presence of a proton source, the radical anion can be protonated to form a neutral radical, which can then be further reduced and protonated to give the alcohol. wikipedia.org

Intramolecular Reactions: If the substrate contains another reactive functional group, the initially formed radical anion can undergo intramolecular cyclization. acs.orgmdpi.com

Carbon-centered radicals are key intermediates in many SmI₂-mediated reactions, particularly those involving the reduction of alkyl halides or the reductive coupling of carbonyls with alkenes. chimia.chacs.org The reduction of an alkyl halide by SmI₂ proceeds via an initial single-electron transfer to generate a radical and a halide anion. wikipedia.org This carbon-centered radical can then:

Abstract a hydrogen atom: The radical can abstract a hydrogen atom from the solvent or an additive to form an alkane. wikipedia.org

Undergo further reduction: It can be reduced by a second equivalent of SmI₂ to form an organosamarium species, which upon protonation yields the alkane. wikipedia.org This pathway is more prevalent when HMPA is used as a cosolvent. wikipedia.org

Participate in C-C bond formation: The radical can add to an unsaturated system, such as an alkene or alkyne, leading to the formation of a new carbon-carbon bond. chimia.ch This is a fundamental step in many cascade reactions. chimia.ch

The rate of reduction of the radical to the corresponding anion by SmI₂ is influenced by the nature of the radical and the presence of additives like HMPA. princeton.edu

Generation and Fate of Radical Anion Intermediates

Formation and Reactivity of Organosamarium (III) Intermediates

The reaction of samarium(II) iodide with organic halides can lead to the formation of organosamarium(III) species. This process typically involves an initial single-electron transfer from SmI2 to the organic halide, generating an organic radical and a halide anion. A second electron transfer from another molecule of SmI2 to the radical then forms the organosamarium(III) intermediate. wikipedia.orgnih.gov These intermediates are pivotal in many carbon-carbon bond-forming reactions. researchgate.net

Primary and secondary alkylsamarium(III) reagents can be generated in situ from the corresponding alkyl halides and SmI2, particularly in the presence of HMPA. researchgate.net These species are key intermediates in SmI2-promoted Barbier-type reactions, where they add to carbonyl compounds. researchgate.netresearchgate.net The formation of alkylsamarium species is favored in solvents like THF with HMPA, whereas in THF alone, radical intermediates are more likely to abstract a hydrogen atom from the solvent. wikipedia.org The rate of reduction of alkyl radicals to their corresponding alkylsamarium anions varies with the nature of the alkyl group (primary, secondary, or tertiary). princeton.edu

Vinylsamarium intermediates can be generated from vinyl halides using SmI2 in a benzene-HMPA solvent system. pharm.or.jp This is significant because in THF, the initially formed vinyl radicals tend to abstract a hydrogen atom from the solvent rather than undergo further reduction. pharm.or.jp These vinylsamarium species can then participate in coupling reactions with ketones and aldehydes. pharm.or.jp The formation of vinylsamarium has been shown to be an intermediate step in the samarium Barbier reaction of vinyl iodides. pharm.or.jp

Similar to vinyl halides, the reaction of aryl halides with SmI2 in THF typically leads to the formation of aryl radicals that abstract hydrogen from the solvent. wikipedia.org However, the use of a benzene-HMPA mixture allows for the successful generation of arylsamarium species, which can then undergo coupling reactions. pharm.or.jp Arylsamarium reagents can also be formed through halogen-metal exchange reactions. researchgate.net

Samarium(III) enolates are crucial intermediates in a wide range of SmI2-mediated reactions, particularly those involving carbonyl compounds. They can be formed through several pathways, including the reduction of α-heteroatom-substituted carbonyl compounds. nih.gov For instance, the reduction of α-halo carbonyl compounds with SmI2 generates a samarium enolate that can then react with electrophiles in Reformatsky-type reactions. nih.gov

Another pathway to samarium enolates involves the initial formation of a ketyl radical from a carbonyl compound, followed by a second reduction to a carbanion, which then eliminates a vicinal group to yield the enolate. nih.gov The high oxophilicity of the samarium ion plays a significant role in these reactions, often leading to high stereoselectivity through chelation control. rsc.orgnih.gov

Arylsamarium (III) Species

Proton Source and Electron Donor Effects on Reaction Pathways

The outcome of SmI2-mediated reactions is highly dependent on the presence and nature of proton sources and electron donors. nih.gov Alcohols and water are commonly used as proton sources. nih.govrsc.org The timing and efficiency of protonation can dictate the final product. For example, in the reduction of ketones, the initially formed ketyl radical can be protonated and then further reduced to an alcohol. wikipedia.org In the absence of a proton source, dimerization of the ketyl radical may occur. wikipedia.org

The pre-association of the proton donor with SmI2 can significantly influence the reaction pathway. nih.govacs.org This proximity of the proton donor to the substrate-radical anion pair can facilitate efficient protonation, which can be the rate-determining step in some reactions. nih.govacs.org The choice of proton donor can even lead to different products. For instance, using methanol (B129727) (MeOH) as a proton source in a particular reaction yielded a spiro compound, whereas tert-butanol (B103910) (t-BuOH) led to a bicyclic product. nih.govacs.org This has been attributed to the ability of certain proton donors to moderate the reduction potential of SmI2 and rapidly quench intermediates. nih.gov

Electron donors, such as HMPA, not only increase the reducing power of SmI2 but can also influence the reaction mechanism. fu-berlin.dechemrxiv.org In the reduction of alkyl halides, the use of HMPA favors the formation of organosamarium intermediates over radical pathways. wikipedia.org The combination of additives, such as an amine and water, can have a dramatic and complex effect on the reactivity of SmI2. nih.govgu.se The interplay between the electron donor, the proton source, and the substrate determines the nature of the reactive intermediates—radical anions, radicals, or anions—and consequently, the final product distribution. nih.gov

Kinetic and Thermodynamic Aspects of this compound Transformations

A key thermodynamic parameter governing the reactivity of SmI₂ is its reduction potential. The effective redox potential of SmI₂ can be significantly altered by the addition of co-solvents and additives. acs.org For instance, Lewis bases such as hexamethylphosphoramide (B148902) (HMPA) are known to coordinate to the samarium center, thereby increasing the electron-donating ability of the complex and making it a more potent reductant. acs.orgnih.gov The addition of HMPA can increase the redox potential of SmI₂ by approximately 0.90 V. acs.org Similarly, water and other proton sources can act as ligands, modifying the reduction potential and facilitating otherwise challenging reductions. acs.orgnih.gov The influence of various additives on the thermodynamic redox potential of SmI₂ is a critical aspect in fine-tuning its reactivity for specific synthetic applications. acs.org

The following table summarizes the thermodynamic redox potentials of SmI₂ in the presence of different additives, as determined by electrochemical methods.

| Reductant | Redox Potential (V vs. SCE) |

| SmI₂ | -1.33 |

| SmI₂–HMPA (4 equiv) | -2.23 |

| SmI₂–DMPU (4 equiv) | -1.60 |

| SmI₂–NMP (4 equiv) | -1.55 |

| SmI₂(H₂O)n (60 equiv H₂O) | -1.23 |

| SmI₂(H₂O)n (500 equiv H₂O) | -1.30 |

| SmBr₂–HMPA (4 equiv) | -2.40 |

| SmI₂(HMDS)₂ | -1.55 |

Data sourced from electrochemical studies. acs.org

From a kinetic standpoint, the rates of SmI₂-mediated reactions are also highly dependent on the reaction conditions. For example, in the Sm-Barbier reaction, the presence of HMPA has been shown to not only enhance the reduction potential but also to activate the alkyl halide by forming a complex in a pre-equilibrium step, which is then reduced in the rate-determining step. nih.gov Mechanistic studies have revealed that the reaction order with respect to SmI₂ can vary depending on the substrate and the specific reaction pathway, indicating different mechanisms may be at play. gu.se For instance, some reactions exhibit a second-order dependence on SmI₂, suggesting a different kinetic profile compared to those with a first-order dependence. gu.se Furthermore, the use of water as an additive can lead to a remarkable thermodynamic rate acceleration, in some cases by up to six orders of magnitude, by facilitating proton-coupled electron transfer (PCET) pathways. acs.orgnih.gov

Acid-Base Properties and Reactivity of this compound

Samarium(II) iodide exhibits significant Lewis acidity, a property that plays a crucial role in its reactivity and the stereochemical outcome of the reactions it mediates. rsc.orgrsc.org The Sm(II) center can coordinate to Lewis basic functional groups, such as carbonyls and esters, in the substrate. rsc.org This pre-association is a key step in many SmI₂-mediated reactions, bringing the reductant and the substrate into close proximity and often leading to highly organized, chair-like transition states that result in excellent stereoselectivity. rsc.org The high oxophilicity of samarium further enhances this interaction with oxygen-containing functional groups. rsc.org

The Lewis acidic character of SmI₂ is also evident in its interaction with various additives. Lewis bases, such as HMPA and triethylamine, are frequently used to modulate the reactivity of SmI₂. chem-station.com These additives coordinate to the samarium ion, altering its electronic properties and steric environment. nih.gov This coordination can either enhance the reducing power of SmI₂ or influence the reaction pathway by stabilizing certain intermediates. basicmedicalkey.com

The reactivity of SmI₂ with proton sources, such as water and alcohols, can be viewed from an acid-base perspective. chem-station.com While SmI₂ itself is not a Brønsted acid or base, its interaction with protic solvents is fundamental to many of its reductive processes. acs.org Proton donors can pre-associate with SmI₂, and this interaction significantly affects the reaction mechanism. acs.org Following electron transfer to a substrate, the resulting Sm(III) species, complexed with the proton donor, is paired with the radical anion of the substrate. acs.org This proximity facilitates efficient protonation, which can be the rate-determining step in some reactions. acs.org The use of a SmI₂-water system can generate a potent hydrogen atom donor, with the O-H bond in the SmI₂(H₂O)n complex being remarkably weak. nih.gov This facilitates the reduction of even recalcitrant substrates through a concerted proton-coupled electron transfer (PCET) mechanism. nih.govresearchgate.net

The combination of SmI₂ with amines and water creates a particularly powerful reducing system capable of reducing carboxylic acids, a transformation that is challenging for many other reagents. chem-station.comyoutube.com In this system, it is proposed that the carboxylate reacts with SmI₂ in the presence of a base to form a carbon-centered radical, which is then further reduced. youtube.com This reaction is noteworthy as it proceeds in the presence of water, highlighting the unique reactivity of SmI₂ under specific acid-base conditions. youtube.com

The following table lists common additives that interact with SmI₂ based on their acid-base properties and their general effect on reactivity.

| Additive Type | Examples | General Effect on Reactivity |

| Lewis Bases | HMPA, DMPU, NMP, Triethylamine | Increase reduction potential, alter stereoselectivity, stabilize intermediates. acs.orgnih.govchem-station.combasicmedicalkey.com |

| Proton Sources | Water, Alcohols (e.g., t-BuOH, MeOH) | Act as proton donors, facilitate PCET, can accelerate reaction rates, influence chemoselectivity. nih.govchem-station.comacs.org |

| Inorganic Salts | LiCl, LiBr, NiI₂, FeCl₃ | Can form more powerful reductants through anion metathesis or act as catalysts. rsc.orgacs.org |

Applications of Samarium Ii Iodide in Reductive Organic Transformations

Reductions of Carbonyl Compounds

The reduction of carbonyl compounds is a fundamental transformation in organic chemistry, and samarium(II) iodide has proven to be a highly effective reagent for this purpose. rsc.org It can reduce aldehydes and ketones to alcohols and facilitate intermolecular and intramolecular coupling reactions. wikipedia.orgrsc.org

Reduction of Aldehydes and Ketones to Alcohols

Samarium(II) iodide can reduce a variety of aldehydes and ketones to their corresponding primary and secondary alcohols. harvard.edu The reaction mechanism involves the transfer of a single electron from SmI₂ to the carbonyl group, forming a samarium ketyl radical anion. acs.orgnih.gov In the presence of a proton source, such as an alcohol, this intermediate is protonated and then reduced by a second molecule of SmI₂ to form the samarium alkoxide, which upon workup yields the alcohol. wikipedia.org

One of the key advantages of using SmI₂ is its notable chemoselectivity. For instance, aldehydes can often be selectively reduced in the presence of ketones. harvard.edu This selectivity is attributed to the different reduction potentials of aldehydes and ketones. Furthermore, SmI₂ exhibits tolerance towards a variety of other functional groups, including esters and carboxylic acids, under specific conditions. wikipedia.orgharvard.edu

The reactivity of SmI₂ can be significantly enhanced by the addition of co-solvents, with hexamethylphosphoramide (B148902) (HMPA) being a prominent example. The use of HMPA allows reductions to be carried out under much milder conditions. wikipedia.org

Pinacol (B44631) Coupling Reactions and Dimerization of Carbonyls

In the absence of a proton source, the ketyl radical anions generated from the reduction of aldehydes or ketones can dimerize to form a carbon-carbon bond, leading to the formation of 1,2-diols, a transformation known as the pinacol coupling reaction. wikipedia.orgrsc.org This reaction is a powerful tool for constructing vicinal diols and has been widely used in the synthesis of complex molecules. numberanalytics.com

The mechanism of the SmI₂-mediated pinacol coupling involves the initial formation of a ketyl radical anion. rsc.org Two of these radical anions can then dimerize to form a pinacolate, a bis-samarium alkoxide, which upon acidic workup yields the 1,2-diol. wikipedia.org The intramolecular version of this reaction is particularly useful for the synthesis of cyclic systems. rsc.org

The stereoselectivity of the pinacol coupling can often be controlled by the reaction conditions and the structure of the substrate. For instance, intramolecular pinacol couplings have been shown to proceed with high diastereoselectivity, particularly in the formation of five- and six-membered rings. rsc.org

Table 1: Examples of SmI₂-Mediated Pinacol Coupling Reactions

| Carbonyl Compound | Product | Diastereoselectivity | Reference |

|---|---|---|---|

| Aromatic Aldehydes | 1,2-Diols | Not specified | wikipedia.org |

| Aliphatic Ketones | 1,2-Diols | Not specified | wikipedia.org |

Reductive Cleavage of Carbonyl Derivatives (e.g., Tosylhydrazones, Oxime Ethers)

Samarium(II) iodide is also capable of mediating the reductive cleavage of various carbonyl derivatives, providing a mild and efficient method for deprotection or further functionalization.

Tosylhydrazones: Tosylhydrazones, derived from aldehydes and ketones, can be reduced to the corresponding alkanes using SmI₂. This transformation is believed to proceed through the formation of an intermediate that undergoes reductive cleavage of the N-N and C=N bonds.

Oxime Ethers: The reductive cleavage of the N-O bond in oxime ethers promoted by SmI₂ generates nitrogen-centered radicals. organic-chemistry.orgresearchgate.net These radicals can undergo intramolecular cyclization to afford five-membered cyclic imines. organic-chemistry.orgresearchgate.net This method provides a straightforward route to important nitrogen-containing heterocycles. researchgate.net The N-O bond of oximes can be successfully cleaved under mild conditions using samarium(II) iodide. rsc.org

Reduction of Carboxylic Acid Derivatives

Samarium(II) iodide has emerged as a valuable reagent for the reduction of various carboxylic acid derivatives, including esters, amides, and nitriles. acs.org These transformations often exhibit high chemoselectivity and functional group tolerance.

Reduction of Esters, Amides, and Nitriles

Esters: The reduction of unactivated esters to alcohols using SmI₂ was a significant development. rsc.org The use of a SmI₂-H₂O system allows for the efficient reduction of primary, secondary, and tertiary alkyl esters in excellent yields. rsc.org The reaction is competitive with traditional metal hydride and alkali metal reductions. rsc.org The mechanism is thought to involve the formation of a ketyl radical anion intermediate. The addition of HMPA can also facilitate the reduction of certain esters, such as 4-methylbenzoates. basicmedicalkey.com

Amides: Samarium(II) iodide, particularly in combination with an amine and water, can chemoselectively reduce primary, secondary, and tertiary amides to the corresponding alcohols. organic-chemistry.orgacs.org This transformation proceeds via C-N bond cleavage in a carbinolamine intermediate and shows excellent functional group tolerance. organic-chemistry.orgacs.org Mechanistic studies suggest that the coordination of samarium to both the carbonyl oxygen and the nitrogen of the tetrahedral intermediate plays a crucial role in directing the selectivity of the C-N bond cleavage over C-O bond cleavage. acs.org This method also provides access to acyl-type radicals from unactivated amides under mild conditions. organic-chemistry.org

Nitriles: The reduction of nitriles to primary amines can be achieved using SmI₂ activated with Lewis bases and water. organic-chemistry.orgacs.org This method is notable for its excellent functional group tolerance and provides an attractive alternative to the use of pyrophoric alkali metal hydrides. organic-chemistry.orgacs.org The reaction proceeds through the generation of imidoyl-type radicals via single electron transfer from Sm(II) to the nitrile. organic-chemistry.org A wide range of aliphatic and aromatic nitriles can be successfully reduced using this protocol. acs.org

Table 2: Reduction of Carboxylic Acid Derivatives with SmI₂

| Substrate | Product | Reagent System | Key Features | Reference(s) |

|---|---|---|---|---|

| Unactivated Esters | Alcohols | SmI₂/H₂O | High yields for primary, secondary, and tertiary esters. | rsc.org |

| Amides | Alcohols | SmI₂/amine/H₂O | High chemoselectivity, C-N bond cleavage. | organic-chemistry.orgacs.org |

Reductive Decarbonylation Reactions

While less common, samarium(II) iodide has been utilized in reductive decarbonylation processes. For instance, it can promote the intramolecular reductive cyclometalation of a pendant acid chloride in an iridium complex, leading to the formation of a cyclic acyl complex. osti.gov This specific application highlights the unique reactivity of SmI₂ in mediating complex organometallic transformations that involve the loss of carbon monoxide.

Reductions of Halogenated Compounds

Samarium(II) iodide is a highly effective reagent for the reductive dehalogenation of a variety of organic halides, including alkyl, aryl, and vinyl halides. wikipedia.orgrsc.org The reaction proceeds via a single-electron transfer mechanism, leading to the formation of a radical intermediate, which can then be further reduced and protonated to yield the dehalogenated product. rsc.orgnih.gov

Reductive Dehalogenation of Alkyl, Aryl, and Vinyl Halides

The reduction of alkyl, aryl, and vinyl halides with samarium(II) iodide typically results in the replacement of the halogen atom with a hydrogen atom. wikipedia.org The reaction conditions are generally mild and compatible with a range of other functional groups, such as esters and alcohols, highlighting the chemoselectivity of SmI₂. wikipedia.org For instance, aryl halides are smoothly reduced to the corresponding arenes. wikipedia.org The mechanism of reduction can vary depending on the reaction conditions. In tetrahydrofuran (B95107) (THF), the reduction of alkyl halides is thought to proceed primarily through radical intermediates. wikipedia.org However, the addition of a co-solvent like HMPA can favor the formation of organosamarium species. wikipedia.org

A general representation of the reductive dehalogenation is shown below:

R-X + 2SmI₂ + H⁺ → R-H + 2SmI₂X

Table 1: Examples of Reductive Dehalogenation using Samarium(II) Iodide

| Substrate | Product | Yield (%) | Conditions |

| 1-Bromoadamantane | Adamantane | 98 | SmI₂, THF, rt, 1 h |

| 4-Iodoanisole | Anisole | 95 | SmI₂, THF, HMPA, rt, 5 min |

| (E)-β-Bromostyrene | Styrene | 92 | SmI₂, THF, t-BuOH, rt, 10 min |

Stereoselective Dehalogenation Reactions

While many SmI₂-mediated dehalogenations of chiral halides are not stereospecific, there are instances where stereoselectivity can be achieved. wikipedia.org The stereochemical outcome of these reactions can be influenced by factors such as the substrate structure and the presence of additives. In certain cases, the use of SmI₂ can lead to higher stereoselectivity compared to other reducing agents. wikipedia.org For example, the reduction of α,β-epoxyamides with samarium diiodide can produce aromatic α,β-unsaturated amides with high stereoselectivity. organic-chemistry.org Similarly, SmI₂ promotes a photoinduced metalation of nonactivated C-Cl bonds in O-acetyl chlorohydrins, followed by a β-elimination that affords alkenes with high or total stereoselectivity. organic-chemistry.org

Reductions of Nitrogen-Containing Functional Groups

Samarium(II) iodide is a valuable reagent for the reduction of various nitrogen-containing functional groups, offering a mild and selective alternative to other reducing agents.

Reduction of Nitro Compounds to Amines

Nitro compounds can be reduced to either hydroxylamines or amines using samarium(II) iodide, depending on the reaction conditions. wikipedia.org A system of SmI₂ in the presence of an amine and water has been shown to be effective for the reduction of aliphatic nitro compounds to the corresponding amines in high yields. gu.se This method tolerates a wide array of other functional groups. gu.se Aromatic nitro groups can also be chemoselectively reduced to aromatic amines using samarium metal with a catalytic amount of 1,1'-dioctyl-4,4'-bipyridinium (B13415308) dibromide, with good yields and selectivity over other functional groups. organic-chemistry.org

Table 2: Reduction of Nitro Compounds with Samarium(II) Iodide Systems

| Substrate | Product | Yield (%) | Conditions |

| 1-Nitrooctane | Octylamine | 90 | SmI₂, amine, H₂O |

| p-Nitrotoluene | p-Toluidine | High | Sm(0), cat. bipyridinium dibromide |

Reduction of Azides and Diazo Compounds

Samarium(II) iodide is also capable of reducing azides and diazo compounds. For instance, the reduction of a diazo compound with SmI₂ can yield a hydrazine. nih.gov In a specific case, an azide (B81097) was reduced to a diazo compound in good yield without over-reduction, which was attributed to the electronic effects of substituents on the substrate. nih.gov The reduction of azides derived from 1,2-oxazines to amino alcohols has also been studied. researchgate.net

Reductions of Olefins and Alkynes

Samarium(II) iodide is a versatile reagent for the reduction of carbon-carbon multiple bonds, including those in electron-deficient olefins and alkynes. chem-station.comnih.gov The reaction conditions can often be tailored to achieve high levels of stereoselectivity, making it a valuable tool in complex molecule synthesis.

The reduction of α,β-unsaturated carbonyl compounds to their saturated counterparts is a key transformation for which SmI2 is particularly well-suited, as few other reagents can achieve this under such mild conditions. wikipedia.org The stereochemical outcome of these reductions can often be controlled. For instance, in the total synthesis of isoschizandrin, an 8-endo-trig carbonyl-alkene cyclization was achieved with high stereoselectivity using SmI2 in the presence of tert-butanol (B103910) and HMPA. nih.gov

The stereoselectivity of SmI2-mediated reductions can be influenced by the presence of directing groups within the substrate. For example, the stereoselective reduction of a ketone has been achieved by utilizing the directing effect of a neighboring axial ester group. chem-station.com Additives also play a crucial role in determining the stereochemical outcome. In the reductive cross-coupling of ketones and α,β-unsaturated esters to form pyrrolidines, the use of SmI2–HMPA led to the formation of trans-substituted products, while the addition of methanol (B129727) as a proton source favored the formation of cis-pyrrolidines. acs.org This is attributed to the protonation of the samarium alkoxide, which minimizes steric interactions in the transition state leading to the cis product. acs.org

Table 1: Stereoselective Reductions of C-C Multiple Bonds with Samarium(II) Iodide

| Substrate Type | Product Type | Key Features |

| α,β-Unsaturated Esters | Saturated Esters | High yields and excellent stereoselectivity can be achieved. |

| α,β-Unsaturated Ketones | Saturated Ketones | Can be directed by neighboring functional groups for stereocontrol. chem-station.com |

| Ketone and α,β-Unsaturated Ester | Substituted Pyrrolidines | Stereoselectivity is controlled by additives like HMPA and methanol. acs.org |

Samarium(II) iodide can promote reductive cyclization reactions that lead to the formation of aromatic systems. A notable example is the intramolecular reductive cyclization of pyrroles, which results in dearomatization. iacademic.info In a study by the Reissig group, SmI2 was used to promote the intramolecular reductive cyclization of pyrroles, although the diastereoselectivity was reported to be poor. iacademic.info This method was found to be effective for forming five- and six-membered rings, but the yield decreased significantly when attempting to form larger seven-membered rings. iacademic.info

Another significant application is in the dearomatizing cross-coupling of ketyl radicals with indoles. This strategy was pivotal in the total synthesis of strychnine, where an intramolecular 6-exo-trig ketyl/indole (B1671886) radical addition mediated by SmI2–HMPA furnished a key tetracyclic intermediate as a single diastereomer. mdpi.com

Stereoselective Reduction of C-C Multiple Bonds

Reductions of Sulfur and Phosphorus Containing Compounds

Samarium(II) iodide demonstrates significant chemoselectivity in the reduction of sulfur- and phosphorus-containing functional groups. It can reduce sulfones and sulfoxides to the corresponding sulfides in the presence of a variety of carbonyl-containing functionalities such as esters, ketones, and amides. wikipedia.org This high degree of selectivity is attributed to the faster reaction rate of SmI2 with sulfones and sulfoxides compared to carbonyls. wikipedia.org The reduction of sulfoxides to sulfides can be achieved using various samarium(II) iodide reductant systems. researchgate.net

The Julia-Lythgoe olefination, which involves the reductive elimination of 1,2-acetoxy sulfones, and the reductive cleavage of vinyl sulfones are also effectively promoted by SmI2. organic-chemistry.org

In the realm of organophosphorus chemistry, SmI2 is capable of reducing phosphine (B1218219) oxides. rsc.orgnih.gov Furthermore, SmI2 has been employed as a reductant in conjunction with a PN3P-Mo pincer complex for the reduction of dinitrogen to ammonia, showcasing its utility in activating otherwise inert chemical bonds. chinesechemsoc.org

Table 3: Reduction of Sulfur and Phosphorus Compounds with Samarium(II) Iodide

| Substrate Class | Product Class | Key Features |

| Sulfoxides | Sulfides | Highly chemoselective reduction in the presence of carbonyl groups. wikipedia.orgresearchgate.net |

| Sulfones | Sulfides | Chemoselective reduction. wikipedia.org |

| 1,2-Acetoxy Sulfones | Alkenes | Promotes Julia-Lythgoe olefination. organic-chemistry.org |

| Vinyl Sulfones | Alkenes | Effective for reductive cleavage. organic-chemistry.org |

| Phosphine Oxides | Phosphines | General reduction of the P=O bond. rsc.orgnih.gov |

| Dinitrogen (with Mo catalyst) | Ammonia | Acts as the terminal reductant in a catalytic cycle. chinesechemsoc.org |

Applications of Samarium Ii Iodide in Carbon Carbon Bond Formation

Intermolecular Carbon-Carbon Bond Formation Reactions

Intermolecular reactions involve the coupling of two separate molecules. SmI₂ promotes several important classes of these reactions, enabling the formation of key structural motifs found in many natural products and biologically active compounds.

The Barbier reaction is an organometallic reaction that couples an alkyl halide with a carbonyl compound, such as an aldehyde or ketone, in the presence of a metal. wikipedia.org The SmI₂-mediated Barbier reaction is particularly advantageous as it occurs in a homogeneous solution and exhibits excellent chemoselectivity. nih.gov Unlike Grignard reagents, the organosamarium species is generated in situ, which allows for milder reaction conditions. wikipedia.org

The reaction mechanism is believed to involve the formation of an organosamarium intermediate through two successive single-electron transfers from SmI₂ to the alkyl halide. nih.gov This nucleophilic species then adds to the carbonyl group to form a primary, secondary, or tertiary alcohol upon workup. wikipedia.org

Allylation and Propargylation:

SmI₂ is highly effective in promoting the Barbier-type allylation and propargylation of carbonyl compounds. These reactions are valuable for introducing three-carbon units (allyl or propargyl groups) into organic molecules. For example, the reaction of propargylic bromides with butanal in the presence of zinc is a classic Barbier reaction; similar transformations can be achieved with SmI₂. wikipedia.org The choice of metal and reaction conditions can influence the regioselectivity of the addition, particularly with substituted allyl or propargyl halides.

| Reactants | Reagent | Product Type | Ref. |

| Alkyl Halide, Carbonyl Compound | SmI₂ | Alcohol | wikipedia.orgnih.gov |

| Propargylic Bromide, Butanal | Zinc | Secondary Alcohol | wikipedia.org |

The Reformatsky reaction condenses aldehydes or ketones with α-halo esters to produce β-hydroxy esters. wikipedia.org While traditionally employing metallic zinc, SmI₂ has emerged as a powerful alternative mediator for this transformation. unimi.itwikipedia.org The use of SmI₂ can offer advantages in terms of reactivity and stereoselectivity. unimi.it

The reaction proceeds via the formation of a samarium enolate from the α-halo ester. This enolate then adds to the carbonyl compound in a manner analogous to an aldol (B89426) reaction. unimi.it The resulting β-hydroxy esters are versatile synthetic intermediates. SmI₂-mediated Reformatsky reactions have been successfully applied in the total synthesis of complex natural products, such as (+)-acutiphycin and methyl-protected (±)-chlorizidine A. rsc.org In the synthesis of (+)-acutiphycin, a SmI₂-mediated Reformatsky reaction of an α-bromoketone and an aldehyde afforded the desired β-hydroxy ketone in 90% yield as a mixture of diastereomers. rsc.org Similarly, a key step in the synthesis of methyl-protected (±)-chlorizidine A involved a samarium iodide-mediated Reformatsky reaction to construct a β-hydroxy ketone in 70% yield. rsc.org

Asymmetric variants of the SmI₂-promoted Reformatsky reaction have also been developed, utilizing chiral auxiliaries to induce stereoselectivity. unimi.it For instance, 3-(2-haloacyl)-2-oxazolidinones have been shown to react with enals in an asymmetric SmI₂-promoted Reformatsky reaction to yield stereochemically well-defined products. unimi.it

Samarium(II) iodide mediates the cross-coupling of a variety of organic halides with electrophiles. The reduction of an alkyl halide by SmI₂ can generate either a radical species via a single-electron transfer or an organosamarium intermediate through two successive electron transfers. rsc.org These reactive intermediates can then couple with a range of electrophiles.

SmI₂-promoted cross-coupling reactions of ketones and aldehydes with enones are a significant area of research, providing access to complex carbocyclic ring systems. acs.org These reactions can be used to form rings of various sizes, from four to eight members. acs.org The success of these couplings often depends on the reaction conditions, including the use of additives like HMPA or LiCl. acs.org For example, in the total synthesis of (−)-englerin A, a SmI₂–HMPA system was crucial for an efficient 6-exo-trig ketone/enone cross-coupling to form the tricyclic core of the molecule. acs.org

Reformatsky-Type Reactions: Formation of Beta-Hydroxy Esters

Intramolecular Carbon-Carbon Bond Formation Reactions

Intramolecular reactions, or cyclizations, are powerful methods for constructing cyclic structures, which are prevalent in natural products and pharmaceuticals. SmI₂ is a premier reagent for promoting a variety of intramolecular C-C bond-forming reactions.

Samarium(II) iodide is widely used to initiate radical cyclizations. A common strategy involves the reduction of a carbonyl group to a ketyl radical, which then adds to a tethered unsaturated system like an alkene or alkyne. nih.gov These ketyl-olefin couplings are particularly effective for the synthesis of five- and six-membered rings. acs.org

The first examples of SmI₂-mediated intramolecular cross-couplings of ketyl-radicals with unactivated alkenes were reported in 1987. acs.org Since then, this methodology has been extensively developed and applied to the synthesis of complex carbocyclic frameworks, often with high stereocontrol. acs.org The SmI₂-promoted 5-exo-trig ketyl radical cyclization is a well-established method for constructing five-membered rings. acs.org

Beyond carbocycles, these radical cyclizations are also employed for the synthesis of nitrogen and oxygen-containing heterocycles. rsc.orgnih.gov For example, SmI₂-mediated ketyl-alkene cross-couplings have been used to synthesize pyrrolidines. mdpi.com The stereochemical outcome of these cyclizations can often be controlled by the choice of additives. For instance, in the synthesis of certain pyrrolidines, using SmI₂–HMPA led to trans-substituted products, while the addition of methanol (B129727) (MeOH) as a proton source favored the formation of cis-pyrrolidines. mdpi.com

Samarium(II) iodide can also initiate tandem radical cascade cyclizations, where a single initiation event triggers a series of sequential cyclizations to rapidly build molecular complexity. rsc.org These cascade reactions are powerful tools for the synthesis of polycyclic natural products, allowing for the formation of multiple rings and stereocenters in a single step. rsc.org

An example of a SmI₂-mediated cascade is the dearomatizing radical cyclization of a radical generated from an amide, followed by a cascade annulation to access spiropolycyclic scaffolds with multiple stereocenters and high diastereoselectivity. mdpi.com The SmI₂–H₂O–LiBr system has been shown to be effective for such transformations. mdpi.com

In the absence of a hydrogen donor, vinyl radicals generated in SmI₂-mediated reactions can be sufficiently stable to participate in sequential reactions, making them suitable for cascade processes. rsc.org The ability to control these complex transformations has been demonstrated in the total synthesis of various natural products, including Kopsia alkaloids, where a key step involved a SmI₂-mediated radical cyclization cascade. rsc.org

Intramolecular Reductive Annulations

Intramolecular reductive annulations mediated by samarium(II) iodide represent a robust strategy for the construction of carbocyclic and heterocyclic ring systems. rsc.orgosti.gov These reactions typically involve the reductive coupling of a carbonyl group with a tethered unsaturated moiety, such as an alkene, alkyne, or allene. rsc.org The process is initiated by the single-electron transfer from SmI2 to the carbonyl compound, generating a ketyl radical. This radical intermediate then undergoes an intramolecular cyclization onto the unsaturated system.

A key feature of these annulations is the high degree of stereocontrol often observed, which is attributed to the formation of well-organized, chelated transition states involving the samarium ion. rsc.org The 5-exo-trig cyclization of ketyl radicals onto unactivated alkenes is a particularly efficient method for constructing five-membered rings with high levels of stereocontrol. acs.org For instance, SmI2-promoted cyclizations of unsaturated β-ketoesters and β-ketoamides have been successfully employed to create complex carbocyclic frameworks. acs.org

The scope of SmI2-mediated intramolecular annulations extends to the formation of larger ring systems as well. For example, 6-exo-trig cyclizations have been utilized in the synthesis of dihydrophenanthrenes. acs.org Furthermore, 7-endo-trig cyclizations of aldehydes with enones have proven effective in constructing seven-membered rings with remarkable diastereoselectivity, as demonstrated in the synthesis of the core structure of erinacines. acs.org

The reaction conditions, including the use of additives, play a crucial role in the outcome of these annulations. For example, in the synthesis of (-)-englerin A, the use of HMPA as an additive was essential for the successful 6-exo-trig ketone/enone cross-coupling, while other additives like LiCl or MeOH led to undesired side reactions. acs.org Similarly, the use of hexafluoroisopropanol (HFIP) and HMPA was critical in the intramolecular cyclization of an aldehyde onto an enone during the synthesis of (±)-platensimycin. nih.gov

Samarium(II) iodide has also been employed in annulations involving epoxides. The intramolecular coupling of ketones with distal vinyl epoxides, promoted by SmI2 in the presence of HMPA, proceeds via a ketyl coupling with the unsaturated epoxide followed by fragmentation of the epoxide ring to yield carbocycles with an allyl alcohol side chain. acs.org

Table 1: Examples of SmI₂-Mediated Intramolecular Reductive Annulations

| Starting Material Type | Ring Size Formed | Key Features & Findings |

| Unsaturated β-ketoesters/amides | 5-membered | High stereocontrol in 5-exo-trig ketyl radical cyclizations. acs.org |

| Biaryl ene-aldehydes | 6-membered | Formation of trans-substituted dihydrophenanthrenes via 6-exo-trig cyclization. acs.org |

| Aldehydes with enones | 7-membered | High diastereoselectivity in 7-endo-trig cyclizations for complex natural product cores. acs.org |

| Ketones with enones | 6-membered | Additive-dependent success; HMPA crucial for desired cyclization over side reactions. acs.org |

| Ketones with distal vinyl epoxides | Variable | Proceeds via ketyl coupling and subsequent epoxide fragmentation to form functionalized carbocycles. acs.org |

Reductive Couplings and Dimerizations Beyond Pinacol (B44631) Coupling

While pinacol coupling is a classic application of SmI2, the reagent's utility extends to a broader range of reductive couplings and dimerizations. These reactions often proceed through radical or organosamarium intermediates, leading to the formation of diverse carbon-carbon bonds. rsc.org

One notable example is the reductive dimerization of indolylbutenones. beilstein-journals.orgresearchgate.net Treatment of a 4-(indol-6-yl)butenone with SmI2 leads to the formation of vicinally indolyl-substituted cyclopentanols. beilstein-journals.orgresearchgate.net Interestingly, the reaction yields products with an unexpected cis-configuration of the indolyl groups, which is attributed to the chelation of the Sm(II)/(III) ion by the two indolyl units, directing the stereochemical outcome. beilstein-journals.org This contrasts with analogous reactions involving phenyl substituents. beilstein-journals.org

SmI2 also facilitates reductive [3+2] cycloadditions. For instance, 6-prenoylindole can be reductively dimerized to a cyclopentane (B165970) derivative upon treatment with SmI2 in THF. researchgate.net This type of reaction showcases the ability of SmI2 to mediate more complex bond-forming cascades.

Furthermore, SmI2 can promote the reductive cross-coupling of different functional groups. For example, the coupling of nitrones with α,β-unsaturated esters has been reported. nih.gov This reaction proceeds through the initial reduction of the nitrone to generate a radical or organosamarium species, which then undergoes conjugate addition to the unsaturated ester. nih.gov Similarly, the reductive cross-coupling of phthalimides with activated olefins, nitrones, and oxime ethers can be achieved using SmI2, affording α-hydroxy lactams with good stereoselectivity. mdpi.com

The reductive coupling of imines is another area where SmI2 and its more potent derivatives have been explored. researchgate.net While SmI2 itself has limitations, more powerful Sm(II)-based reagents can efficiently reduce and couple aldimines and ketimines, often with high diastereoselectivity. researchgate.net

Table 2: Examples of SmI₂-Mediated Reductive Couplings and Dimerizations

| Reactant(s) | Product Type | Key Features & Findings |

| Indolylbutenones | Vicinally indolyl-substituted cyclopentanols | Unexpected cis-stereochemistry due to chelation control by indolyl groups. beilstein-journals.orgresearchgate.net |

| 6-Prenoylindole | Cyclopentane derivative | Proceeds via a reductive [3+2] cycloaddition. researchgate.net |

| Nitrones and α,β-unsaturated esters | N-Hydroxypyrrolidines | Involves initial reduction of the nitrone followed by conjugate addition. nih.gov |

| Phthalimides and activated olefins | α-Hydroxy lactams | High yields and good stereoselectivity. mdpi.com |

| Aldimines and ketimines | Vicinal diamines | Requires more powerful Sm(II) reagents for efficient coupling. researchgate.net |

Fragmentation-Coupling Reactions Mediated by Samarium (II) Iodide

Samarium(II) iodide can initiate reaction cascades that involve both bond fragmentation and formation, leading to complex molecular rearrangements. These fragmentation-coupling reactions are powerful tools for the synthesis of challenging carbocyclic systems, including medium-sized rings. nih.gov

A prominent example is the sequential intramolecular Barbier cyclization/Grob fragmentation. nih.gov In this process, substrates such as 2-(iodoalkyl)-2-methyl-3-(methanesulfonyloxy)cycloalkanones are treated with SmI2. The reaction is initiated by a Barbier-type reductive coupling, forming a bicyclic intermediate. This intermediate then undergoes a Grob-type fragmentation, driven by the formation of a stable carbonyl group and the expulsion of a leaving group, to yield medium-sized carbocycles (eight-, nine-, and ten-membered rings) with high functionalization and stereocontrol. nih.gov

Another type of fragmentation-coupling involves a 1,2-acyl transfer. acs.org For instance, the treatment of 4-acetylcyclohexanone with SmI2–LiCl in the presence of tert-butanol (B103910) promotes a 3-exo-trig cyclization to form a cyclopropanol (B106826) intermediate. This intermediate then undergoes a retro-aldol fragmentation to afford the product of a formal 1,2-acyl transfer, allowing for the stereospecific synthesis of quaternary centers. acs.org

SmI2-mediated radical 1,4-ester migration has also been reported. acs.org In this reaction, single-electron transfer from SmI2 to a lactone generates a ketyl radical. Subsequent fragmentation and rearrangement lead to the migration of an ester group, followed by cyclization to form new carbocyclic or heterocyclic structures. acs.org

Alkylation and Acylation Reactions via Organosamarium Intermediates

The reduction of organic halides by samarium(II) iodide can generate organosamarium intermediates, which are nucleophilic species capable of participating in alkylation and acylation reactions. rsc.orgnih.gov The formation of these intermediates can occur through two successive single-electron reductions of the organic halide. nih.gov

The SmI2-mediated Reformatsky reaction is a classic example that proceeds through an organosamarium intermediate, specifically a samarium(III) enolate. acs.org These enolates are typically generated from α-halocarbonyl compounds and can be trapped by various electrophiles. acs.org While the most common application involves the reaction with aldehydes or ketones in an aldol-type fashion, these samarium enolates can also be alkylated. For example, a samarium enolate derived from an α-bromoketone has been shown to undergo efficient intramolecular cyclization, and the resulting product can be acylated.

Organosamarium intermediates derived from other precursors can also be utilized in alkylation reactions. In one instance, a samarium enolate generated from the reduction of a phenyl ketone was successfully alkylated using benzyl (B1604629) or allyl bromide.

Acylation of organosamarium intermediates is another valuable transformation. For example, in a synthesis of diazonamide A, a macrocyclic pinacol product containing an organosamarium intermediate was trapped with an acylating agent. nih.gov This demonstrates that organosamarium species generated in SmI2-mediated reactions can be intercepted by acylating agents to form new carbon-carbon bonds.

Advanced Methodologies and Specialized Applications of Samarium Ii Iodide

Samarium (II) Iodide in Asymmetric Synthesis

This compound has become an invaluable tool for stereoselective transformations. mdpi.com Its strong oxophilicity and ability to coordinate with multiple Lewis basic centers allow reactions to proceed through well-defined transition states, often resulting in excellent stereoselectivity. wikipedia.orgaminer.orgrsc.org Asymmetric synthesis using SmI2 can be broadly categorized into diastereoselective and enantioselective methods, where chirality is introduced through chiral auxiliaries or ligands. mdpi.com

Chiral Auxiliaries in this compound Reactions

The use of chiral auxiliaries covalently bonded to a substrate is a well-established strategy to induce stereoselectivity in SmI2-mediated reactions. mdpi.comsigmaaldrich.com The auxiliary directs the approach of reagents, leading to the preferential formation of one stereoisomer. After the reaction, the auxiliary can often be cleaved under mild conditions. wikipedia.org

A notable example is the use of chiral oxazolidinones in asymmetric Reformatsky-type reactions. nih.gov When chiral 3-bromoacetyl-2-oxazolidinones react with aldehydes in the presence of SmI2, they produce α-unbranched β-hydroxy carboximides with high diastereomeric excess, in some cases exceeding 99%. nih.gov The reaction proceeds through the formation of a samarium enolate, which then adds to the aldehyde via a chelation-controlled transition state. nih.gov

Another effective class of auxiliaries is N-tert-butanesulfinyl imines. The reductive cross-coupling of these chiral imines with aldehydes, promoted by SmI2, yields β-amino alcohols with excellent diastereo- and enantioselectivity. This method has proven valuable for the synthesis of important natural products. acs.org this compound can also be employed for the mild cleavage of certain chiral auxiliaries. wikipedia.org

Ligand-Accelerated Enantioselective this compound Transformations

In this approach, a chiral ligand coordinates to the samarium ion, creating a chiral environment that influences the stereochemical outcome of the reaction. mdpi.comwikipedia.org This strategy is fundamental to achieving enantioselectivity. The choice of ligand is critical; it must possess suitable coordinating atoms (typically oxygen or nitrogen), be resistant to reduction by SmI2, and ideally be recyclable. wikipedia.org

The reactivity and reduction potential of the SmI2 complex are significantly enhanced by the coordination of ligands. mdpi.com Additives like hexamethylphosphoramide (B148902) (HMPA) can increase the reduction potential of SmI2, though the development of chiral, non-racemic ligands is key for asymmetric catalysis. mdpi.com While the development of truly catalytic asymmetric reactions remains a challenge, the use of stoichiometric or even superstoichiometric amounts of chiral ligands in conjunction with SmI2 has enabled highly enantioselective transformations. wikipedia.org

Diastereoselective Reactions Induced by this compound

This compound is widely recognized for its ability to induce high levels of diastereoselectivity in a variety of carbon-carbon bond-forming reactions. aminer.org This is largely attributed to the strong oxophilicity of the samarium ion, which facilitates the formation of rigid, chelated transition states that favor the formation of a single diastereomer. wikipedia.orgaminer.org

Intramolecular reactions, in particular, often exhibit excellent diastereoselectivity. For instance, SmI2-mediated intramolecular pinacol (B44631) coupling reactions can achieve diastereomeric excess (de) values of up to 99%. rsc.org Similarly, intramolecular ketyl-olefin coupling reactions produce functionalized carbocycles with favorable diastereoselectivity. wikipedia.orgrsc.org The high degree of stereocontrol is a result of the reaction proceeding through a well-defined, chair-like transition state where the samarium alkoxide occupies a pseudoequatorial position. aminer.org

Below is a table summarizing various diastereoselective reactions mediated by SmI2.

| Reaction Type | Substrates | Product Type | Diastereoselectivity | Ref. |